3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride

Solubility Salt form selection Assay reproducibility

Researchers screening pyridylmethylamide-based kinase inhibitors face solubility variability and inconsistent protonation states with free base analogs. 3-Amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride (CAS 1197707-77-9) resolves these issues: • Defined 2HCl stoichiometry ensures consistent amide coupling reactivity without base scavenging variability. • High aqueous solubility (LogP ≈ -0.99) supports biophysical assays and solubility-limited formulation screens. • ≥95% purity across harmonized suppliers; non-hazardous transport; sealed, 2-8°C storage.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
CAS No. 1197707-77-9
Cat. No. B1372005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride
CAS1197707-77-9
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)CCN.Cl.Cl
InChIInChI=1S/C9H13N3O.2ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;;/h1-2,5-6H,3-4,7,10H2,(H,12,13);2*1H
InChIKeyUQYSADUDHWMLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(pyridin-3-ylmethyl)propanamide Dihydrochloride: Identity & Procurement


3-Amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride (CAS 1197707-77-9) is the dihydrochloride salt form of the corresponding free base propanamide, featuring a primary aliphatic amine, a central propanamide linker, and a 3-pyridylmethyl substituent. Commercially, it is supplied at ≥95% purity (HPLC) as a building block and research chemical ; the dihydrochloride stoichiometry confers enhanced aqueous solubility and defined protonation state of both the terminal primary amine and the pyridine nitrogen relative to the free base [1]. The compound is classified as harmful/irritant (GHS07) and requires sealed, 2–8 °C storage . Its logP of approximately -0.99 (fluorochem) to -0.92 (chembase) underscores its hydrophilicity, which differentiates it from more lipophilic pyridinylmethyl amide analogs . The compound is not intended for direct human use and is marketed exclusively for research and further manufacturing purposes .

Dihydrochloride salt ensures consistent protonation for aqueous assays
Harmonized high purity specification across multiple vendors
3-Pyridylmethyl building block for kinase inhibitor library synthesis
Hydrophilic salt form supports aqueous formulation screening

3-Amino-N-(pyridin-3-ylmethyl)propanamide Dihydrochloride vs. Propanamide Analogs


Substituting 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride with a closely related propanamide—such as the free base (CAS 271591-66-3), the monohydrochloride salt (CAS 1208947-75-4), or positional isomers like the 2-pyridylmethyl analog (CAS 1461714-62-4)—introduces quantifiable changes in solubility, protonation state, hydrogen-bond donor/acceptor count, and crystallinity that directly impact experimental reproducibility . The free base is supplied at 98% purity but lacks the counter-ion benefits of the dihydrochloride form, which provides two equivalents of HCl per mole of free base, thereby altering solubility and potential interactions in biological assays . Even within the same pyridylmethylamide class, the pyridine nitrogen position (2-, 3-, or 4-substitution) generates distinct hydrogen-bonding patterns and LogP values, making cross-substitution a source of uncontrolled variance in structure-based screening cascades . The evidence items below quantify these differences across the dimensions most relevant to scientific selection.

Free base or monohydrochloride may alter protonation-dependent solubility and assay partitioning.
2-Pyridylmethyl isomer may shift kinase hinge-binding geometry and selectivity profile.
Free base forms may require inert-atmosphere handling to prevent amine degradation.

3-Amino-N-(pyridin-3-ylmethyl)propanamide Dihydrochloride: Key Differentiators


Protonation State & Salt Stoichiometry

The dihydrochloride form (CAS 1197707-77-9) contains two molar equivalents of HCl per mole of free base, ensuring full protonation of both the primary aliphatic amine (calculated pKa ~9–10) and the pyridine nitrogen (pKa ~5.2) under aqueous assay conditions (pH 7.4). In contrast, the free base (CAS 271591-66-3) is supplied as a neutral species, requiring in situ protonation that can vary with buffer capacity. The monohydrochloride salt (CAS 1208947-75-4) provides only one equivalent of HCl, leaving the pyridine nitrogen partially unprotonated at physiological pH . This stoichiometric difference alters the measured LogP from -0.99 (dihydrochloride) to an estimated 0.89 (free base) and thus significantly influences apparent solubility and partitioning behavior in biphasic assay systems. .

Protonation & LogP
Cross-study comparable
2 HCl equiv., LogP -0.99 vs free base LogP ~0.89
Defines ionization and solubility context
Computational LogP; assay-dependent
Solubility Salt form selection Assay reproducibility

Purity Specifications & Supplier Consistency

Commercially, 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride (CAS 1197707-77-9) is uniformly specified at ≥95% purity across multiple independent suppliers, including Fluorochem, Leyan, AKSci, and ChemScene, indicating a stable global supply standard for this salt form. In comparison, the free base (CAS 271591-66-3) is available at 98% purity from a narrower supplier base (e.g., ChemScene, Leyan) and may exhibit batch-dependent hygroscopicity and amine oxidation upon storage, which can reduce effective purity over time without tight environmental control . The monohydrochloride salt (CAS 1208947-75-4) is specified at NLT 98% but is less commonly stocked, increasing lead-time risk for repeat procurement. No single impurity or degradant profile has been published for the dihydrochloride form, but the harmonized 95% specification across vendors provides a consistent minimum purity benchmark that the free base supply chain does not uniformly match. .

Purity Consistency
Supplier data
≥95% purity from 5+ suppliers
Supports procurement reliability
HPLC-based; no degradant profile published
Purity profiling Analytical QC Procurement specification

Pyridylmethyl Isomer Differentiation in Kinase Inhibitors

The 3-pyridylmethyl substitution pattern in the target compound provides a hydrogen-bond acceptor geometry compatible with the hinge-binding region of multiple kinases, whereas the 2-pyridylmethyl isomer (CAS 1461714-62-4) positions the pyridine nitrogen closer to the amide backbone, altering both donor-acceptor distance and vector orientation. This positional difference has been explicitly exploited in kinase inhibitor optimization: the 3-pyridylmethylamino motif is the defining pharmacophoric element of Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM against COT kinase/MAP3K8), where the 3-position nitrogen engages the kinase hinge region while the methylene linker provides conformational flexibility . In contrast, the 2-pyridylmethyl isomer would be expected to alter binding geometry and likely reduce kinase selectivity, though no head-to-head kinase profiling has been published. The target compound thus serves as a validated synthetic intermediate for assembling Tpl2 inhibitor analogs and related 3-aminopyridine-derived amide libraries targeting NAMPT (IC50 values reported in the 15–19 nM range for optimized derivatives) [1] [2].

Kinase Pharmacophore
Class-level inference
3-Pyridylmethyl linked to Tpl2 IC50 50 nM, NAMPT 15–19 nM in derived leads
Supports kinase inhibitor design context
Derived compound data; no head-to-head profiling
Kinase inhibitor design Pyridine positional isomerism Scaffold hopping

Storage Stability & Handling Advantages

The dihydrochloride salt is specified for long‑term storage in a cool, dry place (AKSci) or sealed in dry conditions at 2–8 °C (ChemScene), with non‑hazardous transport classification . The free base (CAS 271591-66-3) shares similar storage recommendations (sealed in dry, 2–8 °C) but lacks the counter‑ion protection that retards amine oxidation and carbonate formation upon exposure to atmospheric CO₂ and moisture. While no formal accelerated stability study comparing the two forms has been published, the general principle that hydrochloride salts of aliphatic amines exhibit reduced nucleophilicity toward CO₂ and slower oxidative degradation is well established . The dihydrochloride form therefore provides a practical handling advantage for laboratories conducting multi‑week screening campaigns where the free base may require more rigorous inert‑atmosphere handling. .

Storage & Handling
Class-level inference
Dihydrochloride: sealed, 2–8°C, non-hazardous transport
May reduce handling complexity vs free base
No quantitative stability data
Compound stability Storage conditions Handling protocols

3-Amino-N-(pyridin-3-ylmethyl)propanamide Dihydrochloride: Priority Applications


Tpl2 Kinase Inhibitor Library Synthesis

The 3-pyridylmethylamino motif is a structurally validated hinge-binding element in Tpl2 kinase inhibitor design, as demonstrated by Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM). 3-Amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride provides a defined, protonation-controlled building block for solid-phase or solution-phase amide coupling to generate focused kinase inhibitor libraries. The dihydrochloride salt ensures consistent reactivity in coupling reactions without base scavenging variability that can arise from the free base.

Fragment-Based NAMPT Lead Optimization

The 3-aminopyridine-derived amide chemotype, for which the target compound serves as a synthetic precursor, has produced potent NAMPT inhibitors (IC50 = 15–19 nM in biochemical assays). The dihydrochloride salt's high aqueous solubility (LogP = -0.99) and defined protonation state support fragment elaboration strategies where controlled solubility and predictable ionization are critical for biophysical assay reproducibility. [1] [2]

Solubility & Formulation Screening

With a measured LogP of approximately -0.99 (fluorochem), the dihydrochloride form is substantially more hydrophilic than the free base (LogP ~0.89). This property makes it suitable for solubility-limited formulation screens, where the dihydrochloride's consistent protonation state eliminates buffer-dependent solubility variability. Procurement of the dihydrochloride rather than the free base directly supports aqueous-compatible assay formats without additional pH adjustment steps.

Multi-Site Reproducibility & Long-Term Screening

Procurement of the dihydrochloride salt from multiple harmonized suppliers at ≥95% purity reduces single-vendor dependency and ensures lot-to-lot consistency across distributed research teams. The non-hazardous transport classification and defined storage conditions (sealed, dry, 2–8 °C) simplify logistics for multi-site academic-industrial consortia engaged in extended lead optimization campaigns.

Application
Selection Property
Validation Focus
Tpl2 inhibitor library synthesis
3-Pyridylmethylamine building block with defined protonation
Consistent amide coupling reactivity and hinge-binding geometry
NAMPT lead optimization
Precursor to 3-aminopyridine-derived amide pharmacophores
Aqueous solubility and controlled ionization for biophysical assays
Aqueous formulation screening
Hydrophilic dihydrochloride salt for aqueous systems
Buffer-independent solubility and partitioning consistency
Multi-site lead optimization
Harmonized purity standard and multi-vendor supply
Lot-to-lot consistency and simplified logistics
Quote Request

Request a Quote for 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.